molecular formula C5H4ClFN2 B3046329 3-Chloro-2-fluoropyridin-4-amine CAS No. 1227577-11-8

3-Chloro-2-fluoropyridin-4-amine

Cat. No.: B3046329
CAS No.: 1227577-11-8
M. Wt: 146.55
InChI Key: BKHPSWYVEZDBIL-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoropyridin-4-amine: is a heterocyclic organic compound with the molecular formula C5H4ClFN2 . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen atom at position 4 is replaced by an amino group.

Safety and Hazards

The safety information for 3-Chloro-2-fluoropyridin-4-amine indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements are not explicitly mentioned in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-chloro-2-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoropyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can undergo substitution reactions with various nucleophiles or electrophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, often in the presence of a base like sodium hydride or potassium carbonate, are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-3-fluoropyridin-4-amine
  • 3-Chloro-4-fluoropyridin-2-amine
  • 2-Chloro-4-fluoropyridin-3-amine

Comparison: 3-Chloro-2-fluoropyridin-4-amine is unique due to the specific positioning of the chlorine, fluorine, and amino groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the amino group at position 4 can enhance its nucleophilicity and ability to participate in substitution reactions .

Properties

IUPAC Name

3-chloro-2-fluoropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHPSWYVEZDBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704595
Record name 3-Chloro-2-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227577-11-8
Record name 3-Chloro-2-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-fluoropyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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